N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide
Description
The compound N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a structurally complex molecule featuring:
- A 2,3-dihydro-1,4-benzodioxin moiety linked to a pyrazole ring via a methyl group.
- A 2,2-dimethyl-2,3-dihydro-1-benzofuran substituent connected through an ether-oxygen to an acetamide group.
The acetamide group may enhance binding affinity through hydrogen bonding, while the dimethyl substituent on the benzofuran ring likely increases lipophilicity, influencing membrane permeability .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-24(2)10-16-6-5-9-21(23(16)32-24)30-15-22(28)26-17-11-25-27(12-17)13-18-14-29-19-7-3-4-8-20(19)31-18/h3-9,11-12,18H,10,13-15H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTFXICFSQLQOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CN(N=C3)CC4COC5=CC=CC=C5O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide typically involves multi-step organic reactions. The initial step often includes the preparation of the 2,3-dihydro-1,4-benzodioxin moiety, which can be synthesized through the reaction of catechol with ethylene glycol under acidic conditions . The pyrazole ring can be formed via the condensation of hydrazine with a 1,3-diketone . The final step involves coupling the benzodioxin and pyrazole intermediates with the benzofuran derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation catalysts to yield the corresponding dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as palladium on carbon, and electrophiles like halogens or nitro groups.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro compounds, and substituted aromatic compounds.
Scientific Research Applications
Common Synthetic Route
- Preparation of Benzodioxin Moiety : Reaction of catechol with ethylene glycol.
- Formation of Pyrazole Ring : Subsequent reactions with appropriate reagents to introduce the pyrazole structure.
- Final Coupling : The final steps involve coupling with 2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxyacetyl derivatives.
Scientific Research Applications
The applications of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide are diverse:
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties:
- Anti-inflammatory Activity : Research indicates that derivatives may inhibit inflammatory pathways.
- Anticancer Properties : Studies have shown promise in targeting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Enzyme Inhibition Studies
The compound has demonstrated potential as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : Relevant for diseases like Alzheimer's.
- α-glucosidase Inhibition : Important for managing Type 2 Diabetes Mellitus.
Material Science
Due to its unique electronic properties:
- Used in the development of advanced materials with specific optical or electronic characteristics.
- Potential applications in organic electronics and photonic devices.
Case Studies and Research Findings
Several studies have explored the biological effects and synthetic methodologies related to this compound:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include modulation of signal transduction pathways and interference with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences and Functional Group Analysis
The target compound is compared to three analogs (Table 1), including N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (Compound A, from ) .
Table 1: Structural and Functional Group Comparison
*Estimated based on structural formula.
Key Observations:
Linkage Chemistry :
- The target compound uses an ether-oxygen bridge, favoring hydrogen bonding and solubility in polar solvents, whereas Compound A employs a sulfanyl (S) group, which reduces polarity and may decrease aqueous solubility .
- The acetamide group in both compounds facilitates hydrogen bonding with biological targets, but the oxygen in the target compound likely forms stronger interactions than sulfur in Compound A .
Heterocyclic Cores :
- The pyrazole ring in the target compound vs. the triazole in Compound A alters electronic properties and steric bulk. Pyrazole’s lower basicity compared to triazole may influence binding specificity in enzymatic pockets.
Physicochemical and Pharmacological Implications
Crystallographic and Hydrogen Bonding Analysis
Crystallographic studies using tools like SHELX () are essential for elucidating the target compound’s conformation. The ether-oxygen and acetamide groups likely form a robust hydrogen-bonding network, as predicted by graph-set analysis (), leading to stable crystal packing . In contrast, Compound A’s sulfur linkage may result in weaker intermolecular interactions, affecting crystallinity and formulation stability .
Biological Activity
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a complex organic compound that exhibits significant biological activity. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a unique combination of a pyrazole moiety and a benzodioxin structure, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of 362.43 g/mol. The presence of both hydrophilic (the acetamide group) and hydrophobic components (the benzofuran) suggests potential for interaction with various biological targets.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of compounds related to this structure. For instance, derivatives containing the benzodioxin moiety have shown promising results against enzymes such as alpha-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .
Table 1: Enzyme Inhibition Activity
| Compound | Target Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|---|
| Compound A | Alpha-glucosidase | Competitive | 25 |
| Compound B | Acetylcholinesterase | Non-competitive | 15 |
Antioxidant Activity
The antioxidant properties of pyrazole derivatives have been well documented. This compound exhibits significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases .
Molecular docking studies indicate that this compound interacts favorably with specific protein targets. For example, docking with human prostaglandin reductase (PTGR2) revealed strong binding affinity through hydrogen bonding and hydrophobic interactions . These interactions suggest that the compound may act as an effective inhibitor for certain pathways involved in inflammation and pain modulation.
Case Studies
A recent study explored the effects of this compound on cell lines related to neurodegenerative diseases. The results indicated that treatment with the compound led to reduced cell apoptosis and enhanced cell viability under oxidative stress conditions .
Table 2: Biological Effects on Cell Lines
| Cell Line | Treatment Concentration (µM) | Viability (%) | Apoptosis Rate (%) |
|---|---|---|---|
| Neuroblastoma | 10 | 85 | 12 |
| Hepatocellular Carcinoma | 20 | 75 | 20 |
Q & A
Q. What are the recommended synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step protocols, including coupling reactions between benzodioxin and benzofuran derivatives. For example, sulfonamide intermediates can be prepared via nucleophilic substitution under basic conditions (e.g., Na₂CO₃, pH 9–10) with 4-methylbenzenesulfonyl chloride, followed by acetamide coupling . Intermediates are characterized using IR spectroscopy (to confirm functional groups like amide C=O), ¹H/¹³C NMR (to verify substituent positions), and CHN analysis (to validate elemental composition) .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Inhalation : Immediate transfer to fresh air; artificial respiration if needed.
- Skin contact : Wash with soap and water for 15 minutes.
- Eye exposure : Rinse with water for ≥15 minutes. Safety Data Sheets (SDS) must be consulted, and researchers must pass 100% safety exams before handling .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates reaction path simulations with experimental validation to identify optimal conditions (e.g., solvent, temperature) . Feedback loops between computational predictions and experimental yields refine synthetic efficiency .
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Standardize assays : Use uniform enzyme sources (e.g., α-glucosidase from Saccharomyces cerevisiae) and control inhibitors (e.g., acarbose).
- Validate purity : Ensure >95% purity via HPLC before activity tests.
- Statistical analysis : Apply ANOVA to assess inter-study variability .
Q. What strategies determine structure-activity relationships (SAR) for enzyme inhibition?
- Systematic substitution : Modify the pyrazole or benzofuran moieties and test inhibition potency.
- Molecular docking : Use software like AutoDock to predict binding interactions with target enzymes (e.g., acetylcholinesterase).
- Kinetic studies : Measure IC₅₀ values and inhibition modes (competitive/non-competitive) .
Methodological & Data-Driven Questions
Q. How to integrate high-throughput screening with traditional assays for functional analysis?
- Automated platforms : Use liquid handlers for parallel synthesis of derivatives.
- Microplate readers : Perform kinetic assays for rapid IC₅₀ determination. Training in chemical biology methods (e.g., Chem/IBiS 416) ensures proficiency in hybrid workflows .
Q. How to ensure data integrity when using chemical software for simulation and analysis?
- Encryption protocols : Secure computational data (e.g., Gaussian output files) with AES-256 encryption.
- Version control : Track changes in simulation parameters using Git.
- Access controls : Restrict raw data modification to principal investigators .
Contradiction Analysis & Experimental Design
Q. How to address conflicting results in solvent effects on reaction yields?
Q. What experimental controls are critical for reproducibility in heterogeneous catalysis studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
